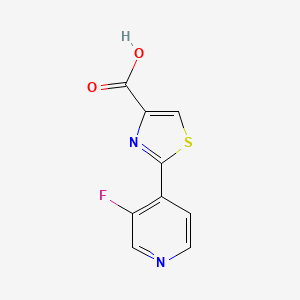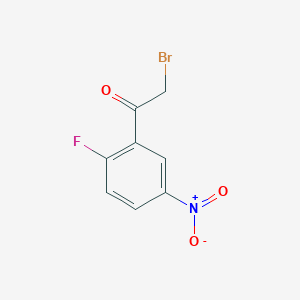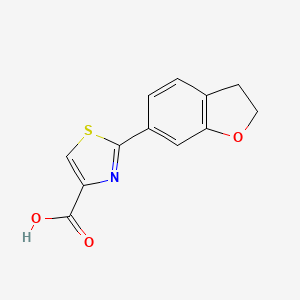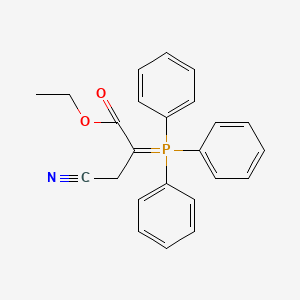
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate is a chemical compound with the molecular formula C24H22NO2P and a molecular weight of 387.411 g/mol . It is known for its applications in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate can be synthesized through the reaction of ethyl cyanoacetate with triphenylphosphine. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the ethyl cyanoacetate, followed by the addition of triphenylphosphine . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate undergoes various chemical reactions, including:
Olefination: It can be used in the Wittig reaction to form alkenes.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Common Reagents and Conditions
Olefination: Common reagents include aldehydes or ketones, and the reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used, often in the presence of a base like triethylamine.
Major Products
Olefination: The major products are alkenes, which can be further functionalized for various applications.
Substitution: The products depend on the specific reagents used but generally include substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, which can be studied for their potential therapeutic effects.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the synthesis of complex organic molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate primarily involves its role as a reagent in the Wittig reaction. The compound reacts with aldehydes or ketones to form alkenes through the formation of a phosphonium ylide intermediate . This intermediate then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by elimination to form the desired alkene.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate is unique due to the presence of the cyano group, which imparts distinct reactivity and allows for the formation of a wider range of products compared to its analogs. This makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules.
Propiedades
Fórmula molecular |
C24H22NO2P |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
ethyl 3-cyano-2-(triphenyl-λ5-phosphanylidene)propanoate |
InChI |
InChI=1S/C24H22NO2P/c1-2-27-24(26)23(18-19-25)28(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17H,2,18H2,1H3 |
Clave InChI |
PGDZVUVBEZYPFG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


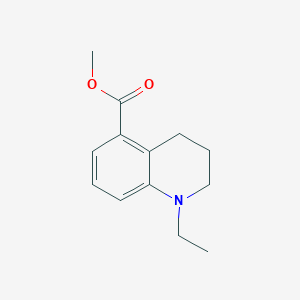
![Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674901.png)
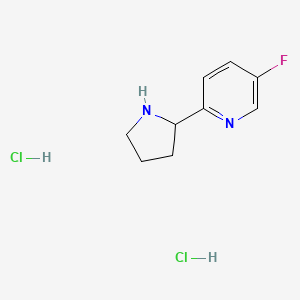
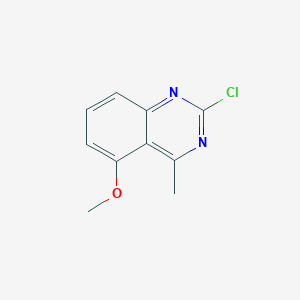

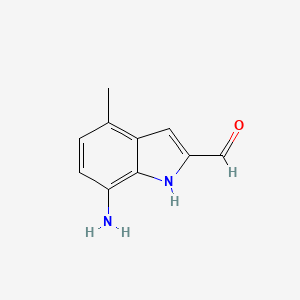
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate](/img/structure/B13674927.png)

